REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([O:9][CH2:10][C:11]([O:13]CC)=[O:12])[N:3]=1.[OH-].[Na+]>C(O)C>[CH3:8][C:6]1[CH:7]=[C:2]([CH3:1])[N:3]=[C:4]([O:9][CH2:10][C:11]([OH:13])=[O:12])[N:5]=1 |f:1.2|
|
Name
|
2g
|
Quantity
|
9.5 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC(=NC(=C1)C)OCC(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
aqueous solution
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the ethanol was evaporated off
|
Type
|
TEMPERATURE
|
Details
|
the aqueous residue cooled
|
Type
|
EXTRACTION
|
Details
|
the product extracted into chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Following drying first over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC(=C1)C)OCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |